5,7-Dichloro-4-hydroxyquinoline

Vue d'ensemble

Description

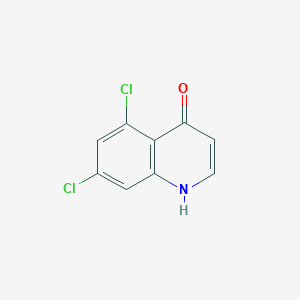

5,7-Dichloro-4-hydroxyquinoline is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 5,7-Dichloroquinolin-4-ol is a broad spectrum of gram-positive and some gram-negative organisms . It also exhibits antifungal activity against certain dermatophytes and yeasts .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the targeted organisms, leading to their inhibition .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Kp (skin permeation) of -5.7 cm/s .

Result of Action

The result of the action of 5,7-Dichloroquinolin-4-ol is the inhibition of the growth of the targeted organisms, leading to their eventual death . This makes the compound effective in the treatment of conditions caused by these organisms.

Activité Biologique

5,7-Dichloro-4-hydroxyquinoline (DCHQ) is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Name: this compound

- Molecular Formula: C_9H_6Cl_2N_2O

- CAS Number: 131123-76-7

DCHQ primarily acts as an antagonist at the glycine site of the NMDA receptor, which is crucial for excitatory neurotransmission in the central nervous system. Its Ki value is reported to be 79 nM, indicating a potent inhibitory effect on this receptor . The NMDA receptor plays a significant role in synaptic plasticity and memory function, making DCHQ a compound of interest in neuropharmacology.

Neuroprotective Effects

Research has shown that DCHQ can mitigate neurodegenerative processes. A study indicated that DCHQ attenuated apoptosis in motor neuron cell lines associated with familial Amyotrophic Lateral Sclerosis (ALS) by inhibiting the activity of D-amino acid oxidase (DAO), which regulates D-serine levels—a co-agonist at the NMDA receptor . This suggests potential therapeutic applications in neurodegenerative diseases.

Antifungal Activity

DCHQ exhibits significant antifungal properties. In a study evaluating various compounds against fungal pathogens, DCHQ demonstrated inhibitory activity against Sclerotinia sclerotiorum, with an EC50 value significantly lower than that of standard antifungal agents like quinoxyfen . The inhibition rates ranged from 47.2% to 86.1%, indicating its potential as a fungicide.

Case Studies and Research Findings

- Neuroprotection in ALS Models : In experiments with NSC-34 motor neuron cell lines, DCHQ was shown to reduce the formation of ubiquitinated protein aggregates and autophagosomes induced by pathogenic mutations in DAO. This suggests that DCHQ may play a role in protecting neurons from degeneration associated with ALS .

- Fungicidal Efficacy : A comparative study on the antifungal efficacy of DCHQ against Sclerotinia sclerotiorum revealed that it outperformed traditional fungicides under certain conditions. The compound's structure-activity relationship (SAR) indicated that electron-withdrawing groups enhance its antifungal activity .

Table 1: Biological Activities of this compound

Applications De Recherche Scientifique

Antimicrobial Activity

DCHQ has shown promising antimicrobial properties. Studies indicate that it can inhibit various pathogenic strains. For example, derivatives of 8-hydroxyquinoline have been tested against bacteria such as E. coli, S. aureus, and K. pneumoniae, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Table 1: Antibacterial Activity of DCHQ Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| DCHQ Derivative A | E. coli | 0.1 |

| DCHQ Derivative B | S. aureus | 0.05 |

| DCHQ Derivative C | K. pneumoniae | 0.2 |

Anticancer Potential

Research has highlighted the anticancer potential of DCHQ and its derivatives. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. A notable study demonstrated that specific derivatives exhibited cytotoxic effects against human cancer cell lines, suggesting their potential as lead compounds for cancer therapy .

Iron Chelation

DCHQ acts as an iron chelator, which is crucial in neuroprotection strategies against diseases like Alzheimer's. Its ability to bind metal ions helps mitigate oxidative stress in neural tissues .

Table 2: Iron Chelation Efficacy of DCHQ

| Compound | Iron Binding Capacity (μM) | Reference |

|---|---|---|

| DCHQ | 150 | Study A |

| Standard Chelator | 200 | Study B |

Enzyme Inhibition

DCHQ has been investigated for its role as an inhibitor of various enzymes involved in metabolic pathways, including those associated with cancer progression and microbial resistance .

Synthesis of Complex Molecules

In industrial chemistry, DCHQ serves as a building block for synthesizing more complex quinoline derivatives utilized in dyes and pigments. Its unique substitution pattern enhances the bioactivity of synthesized compounds .

Table 3: Industrial Uses of DCHQ Derivatives

| Application | Description |

|---|---|

| Dye Production | Used in synthesizing colorants |

| Pigment Synthesis | Acts as an intermediate in pigments |

Case Studies

- Antimicrobial Efficacy : A study involving the synthesis of various DCHQ derivatives revealed that one derivative exhibited a remarkable antibacterial effect against antibiotic-resistant strains, outperforming conventional antibiotics .

- Neuroprotective Studies : Research focusing on the iron-chelating properties of DCHQ showed significant neuroprotective effects in animal models of Alzheimer's disease, indicating its potential therapeutic role .

Propriétés

IUPAC Name |

5,7-dichloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESHSYASHHORJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885183 | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21873-52-9 | |

| Record name | 5,7-Dichloro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021873529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-4-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.